2,5-二甲基噻吩-3-羰基氯

描述

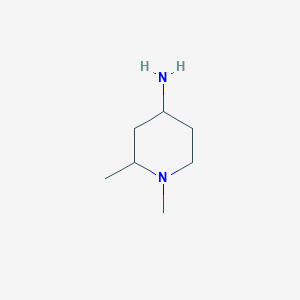

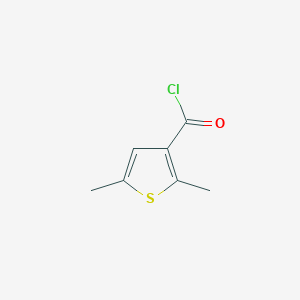

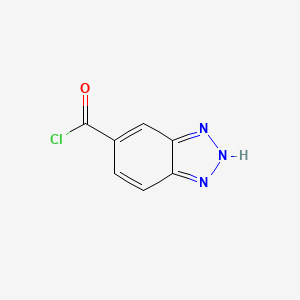

2,5-Dimethylthiophene-3-carbonyl chloride is a chemical compound that is derived from thiophene, a heterocyclic compound with a sulfur atom in its ring structure. The compound is characterized by the presence of two methyl groups at the 2 and 5 positions of the thiophene ring and a carbonyl chloride functional group at the 3 position. This structure makes it a potential intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of derivatives of 2,5-dimethylthiophene can be complex, involving multiple steps and reagents. For instance, the nitration of 2,5-dimethylthiophene using copper(II) nitrate in acetic anhydride results in the formation of 3-nitro-2,5-dimethyl-thiophene and other products . Additionally, the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds leads to the activation of both sp2 and sp3 C-H bonds and the formation of new C-C bonds, indicating the potential for complex transformations involving this molecule . Chloromethylation of 2,5-dimethylthiophene has also been studied, with various products being formed depending on the reaction conditions .

Molecular Structure Analysis

The molecular structure of 2,5-dimethylthiophene derivatives can be quite intricate, as demonstrated by the crystal and molecular-electronic structure investigations of related compounds . These studies often involve X-ray single-crystal diffraction to determine the precise arrangement of atoms within the crystal lattice and to understand the electronic structure through quantum-chemical calculations.

Chemical Reactions Analysis

2,5-Dimethylthiophene-3-carbonyl chloride can undergo a variety of chemical reactions due to its reactive carbonyl chloride group. For example, it can participate in nucleophilic substitution reactions where the chloride is replaced by another group. The presence of the methyl groups on the thiophene ring can also influence the reactivity and selectivity of these reactions. The compound's reactivity has been explored in the context of oligomerization reactions, where it can form complex thiophenic structures .

Physical and Chemical Properties Analysis

科学研究应用

2,5-Dimethylthiophene-3-carbonyl chloride is a chemical compound with the CAS Number: 57248-13-2 . It’s a liquid at room temperature and should be stored at 2-8°C . This compound is used in various scientific fields, particularly in chemistry for the synthesis of other compounds .

Thiophene derivatives, such as 2,5-Dimethylthiophene-3-carbonyl chloride, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

In the field of medicinal chemistry, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

The synthesis of thiophene derivatives involves various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

-

Organic Semiconductors : Thiophene-mediated molecules, including 2,5-Dimethylthiophene-3-carbonyl chloride, play a significant role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

-

Corrosion Inhibitors : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metal surfaces from corrosion, which is crucial in many industries, including oil and gas, water treatment, and manufacturing .

-

Pharmaceutical Applications : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework .

-

Synthesis of Dihydropyrimidin-2 (1H)-ones and thiones (DHPMs) : DHPMs are important heterocyclic compounds that exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . The synthesis of DHPMs involves a three-component reaction between aldehydes, ketones, urea or thiourea .

-

Synthesis of Other Chemical Compounds : 2,5-Dimethylthiophene-3-carbonyl chloride is used in the synthesis of other chemical compounds . It’s a liquid at room temperature and should be stored at 2-8°C .

-

Dihydropyrimidin-2 (1H)-ones and thiones (DHPMs) : DHPMs are important heterocyclic compounds that exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities . The synthesis of DHPMs involves a three-component reaction between aldehydes, ketones, urea or thiourea .

-

Organic Electronic Materials & Functional Supramolecular Structures : Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a related compound, is an emerging heterocyclic building block for future organic electronic materials and functional supramolecular structures .

安全和危害

The compound is classified as dangerous, with hazard statements H302+H312+H332;H314 indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statement P280 advises wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2,5-dimethylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQVQKIVNYYIFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615342 | |

| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylthiophene-3-carbonyl chloride | |

CAS RN |

57248-13-2 | |

| Record name | 2,5-Dimethylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)